4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride
Overview
Description
The compound “4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of related compounds often involves reactions such as acylation, chlorination, and Friedel-Crafts reactions .
Scientific Research Applications
Pyrazole Derivatives in Scientific Research
Pyrazole derivatives are recognized for their significance in medicinal chemistry, owing to their wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles involves various methods, including condensation and cyclization, highlighting their potential as pharmacophores and useful synthons in organic synthesis (A. M. Dar & Shamsuzzaman, 2015). This versatility underpins the application of pyrazole derivatives in developing new therapeutic agents.
Benzoic Acid Derivatives and Their Impact
Benzoic acid derivatives, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been synthesized and explored for their spectroscopic and structural properties. These compounds, derived from reactions involving chloral and substituted anilines followed by thioglycolic acid, demonstrate the broad utility of benzoic acid frameworks in synthesizing heterocyclic compounds with potential biological and chemical applications (R. Issac & J. Tierney, 1996).
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17;/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTVACHLTXFEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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